caseanigrescen B
説明
Caseanigrescen B (C₂₈H₄₀O₉) is a clerodane diterpenoid isolated from Casearia nigrescens in a 2004 study . It was identified as the C-7 deacetylated derivative of caseanigrescen A, distinguished by its molecular formula and NMR spectral data (Table 1) . The compound exhibited potent cytotoxicity against the A2780 human ovarian cancer cell line, with an IC₅₀ value of 0.83 µM, outperforming its structural analogs (caseanigrescens A, C, and D) in bioactivity . Its stereochemistry and functional groups—including acetyl and hydroxyl moieties—are critical to its biological interactions.
特性
分子式 |
C28H40O9 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3-diacetyloxy-9,10-dihydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |
InChI |
InChI=1S/C28H40O9/c1-8-10-22(31)36-19-13-20-25(34-17(5)29)37-26(35-18(6)30)28(20)21(14-19)27(7,12-11-15(3)9-2)16(4)23(32)24(28)33/h9,13,16,19,21,23-26,32-33H,2-3,8,10-12,14H2,1,4-7H3/t16-,19+,21+,23-,24+,25+,26-,27-,28-/m1/s1 |
InChIキー |
FACSSBRLFWVHQA-OISZFCHFSA-N |
異性体SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)O)C)(C)CCC(=C)C=C |
正規SMILES |
CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)O)C)(C)CCC(=C)C=C |
製品の起源 |
United States |
類似化合物との比較
Caseanigrescens A, C, and D
Caseanigrescen B shares a clerodane skeleton with its analogs but differs in substituents and oxygenation (Table 1):
- Caseanigrescen A (C₃₀H₄₂O₁₀) : Features an additional acetyl group at C-7 compared to B. Despite this structural similarity, its IC₅₀ against A2780 cells is 1.4 µM , 1.7-fold less potent than B .
- Caseanigrescen C (C₃₀H₄₂O₁₀): Structurally identical to A but differs in stereochemistry. Its IC₅₀ (1.0 µM) suggests minor stereochemical variations minimally impact cytotoxicity .
- Caseanigrescen D (C₂₈H₄₀O₈) : A C-7 deoxy analog of B, lacking an oxygen atom. Its IC₅₀ (1.0 µM) indicates that oxygen functionality at C-7 enhances potency, as B (with hydroxyl/acetyl groups) is more active .
Table 1. Structural and Bioactivity Comparison of Caseanigrescens A–D
| Compound | Molecular Formula | Key Structural Features | IC₅₀ (A2780 Cells, µM) |
|---|---|---|---|
| Caseanigrescen A | C₃₀H₄₂O₁₀ | C-7 acetylated | 1.4 |
| Caseanigrescen B | C₂₈H₄₀O₉ | C-7 deacetylated, hydroxyl retained | 0.83 |
| Caseanigrescen C | C₃₀H₄₂O₁₀ | Stereochemical variation from A | 1.0 |
| Caseanigrescen D | C₂₈H₄₀O₈ | C-7 deoxygenated | 1.0 |
Hydrolysis Products
Hydrolysis of caseanigrescen B yields dialdehydes (e.g., compound 6), which exhibit reduced cytotoxicity (IC₅₀ = 3.5 µM). This underscores the importance of intact acetyl/hydroxyl groups for bioactivity .
Comparison with Clerodanes from Other Species
Caseagrewifolin B (Casearia grewiifolia)
Isolated from C. grewiifolia, caseagrewifolin B (IC₅₀ = 6.2–7.0 µM against KB and HepG-2 cells) shares a clerodane backbone but lacks the C-7 modifications seen in caseanigrescen B. Its lower potency highlights the role of substituent optimization in cytotoxicity .
Caseanigrescen D (C. grewiifolia)
Despite sharing a name with caseanigrescen D from C. nigrescens, the C. This contrasts with caseanigrescen B’s higher selectivity, suggesting source-dependent bioactivity variations.
Mechanistic Insights and Implications
The superior cytotoxicity of caseanigrescen B likely stems from its balanced hydrophobicity (from acetyl groups) and hydrogen-bonding capacity (hydroxyl groups), facilitating membrane penetration and target binding. Structural simplification (e.g., deoxygenation in D) or hydrolysis diminishes activity, emphasizing the need for precise functional group preservation in drug design .
Q & A
Basic Research Questions
Q. How can caseanigrescen B be isolated and structurally characterized from natural sources?
- Methodological Answer : Isolation typically involves bioassay-guided fractionation using solvent extraction, column chromatography, and HPLC. Structural elucidation employs spectroscopic techniques such as 1D/2D NMR and high-resolution mass spectrometry (HR-MS). Absolute configuration determination may require X-ray crystallography, as demonstrated for related clerodane diterpenoids . For novel compounds, ensure purity validation via HPLC (>95%) and reproducibility across independent replicates .
Q. What in vitro assays are suitable for initial cytotoxicity screening of caseanigrescen B?
- Methodological Answer : Use standardized cancer cell lines (e.g., KB, HepG-2, LU-1, MCF-7) with IC50 determination via MTT or SRB assays. Include normal cell lines (e.g., NIH/3T3) to assess selectivity. Report results as mean ± SD from triplicate experiments and compare to positive controls (e.g., doxorubicin). Note discrepancies in cell line authentication and culture conditions, which may affect reproducibility .
Q. How can researchers ensure the purity and identity of synthesized caseanigrescen B derivatives?
- Methodological Answer : Combine analytical techniques:
- HPLC : Purity assessment with UV/ELSD detection.
- NMR : Full assignment of proton/carbon signals, including NOESY for stereochemistry.
- MS : Confirm molecular formula via HR-MS.
Cross-validate data with synthetic intermediates and reference spectra .
Advanced Research Questions
Q. How should researchers address discrepancies in bioactivity data across studies on caseanigrescen B?
- Methodological Answer : Conduct meta-analysis to identify variables:
- Experimental Design : Compare cell line origins, assay protocols, and compound stability (e.g., solubility in DMSO).
- Statistical Rigor : Apply the Benjamini-Hochberg procedure to control false discovery rates in multi-testing scenarios .
- Replication : Validate findings in independent labs with shared protocols .
Q. What statistical approaches control for multiple comparisons when testing caseanigrescen B across cancer cell lines?
- Methodological Answer : Use adaptive methods like the Benjamini-Hochberg correction (FDR < 0.05) to adjust p-values for multiple hypotheses. For dose-response studies, employ nonlinear regression models (e.g., log-logistic) to estimate IC50 confidence intervals .
Q. How to design dose-response experiments to determine the therapeutic window of caseanigrescen B?
- Methodological Answer :
- Selective Index (SI) : Calculate SI = IC50(normal cells) / IC50(cancer cells).
- Dose Range : Use 8–10 concentrations (e.g., 0.1–100 μM) in triplicate.
- Controls : Include vehicle-only and reference compounds.
Ensure sample size justification via power analysis (α = 0.05, β = 0.2) .
Q. What in silico methods complement experimental data in elucidating caseanigrescen B's mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., topoisomerases) using AutoDock Vina.
- QSAR Models : Relate structural features (e.g., electronegative substituents) to bioactivity.
Validate predictions with knockdown/overexpression experiments in relevant pathways .
Handling Methodological Challenges
Q. How can researchers ensure reproducibility in caseanigrescen B experiments?
- Methodological Answer :
- Protocol Standardization : Document solvent batches, incubation times, and equipment models.
- Data Transparency : Share raw spectra, chromatograms, and cell viability curves as supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key findings .
Q. What strategies mitigate confounding factors in structural analysis of caseanigrescen B analogs?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
